3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride

regioselective synthesis oxidative chlorination isoxazole sulfonyl chloride

3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride (CAS 2060063-82-1) is a heteroaromatic sulfonyl chloride building block with the molecular formula C9H5BrClNO3S and a molecular weight of 322.56 g/mol. The compound features a 1,2-oxazole (isoxazole) core substituted at the 3-position with a 4-bromophenyl group and at the 5-position with a reactive sulfonyl chloride (–SO2Cl) moiety.

Molecular Formula C9H5BrClNO3S
Molecular Weight 322.56 g/mol
Cat. No. B13247531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride
Molecular FormulaC9H5BrClNO3S
Molecular Weight322.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)Br
InChIInChI=1S/C9H5BrClNO3S/c10-7-3-1-6(2-4-7)8-5-9(15-12-8)16(11,13)14/h1-5H
InChIKeyUCUHWDJOLPZJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride: Chemical Identity, CAS Registry, and Isoxazole Scaffold Classification for Procurement


3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride (CAS 2060063-82-1) is a heteroaromatic sulfonyl chloride building block with the molecular formula C9H5BrClNO3S and a molecular weight of 322.56 g/mol . The compound features a 1,2-oxazole (isoxazole) core substituted at the 3-position with a 4-bromophenyl group and at the 5-position with a reactive sulfonyl chloride (–SO2Cl) moiety . The sulfonyl chloride group serves as a strong electrophilic handle for constructing sulfonamide, sulfonate ester, and related derivatives, making this compound a versatile intermediate in medicinal chemistry and agrochemical pipelines [1]. As a member of the broader 5-isoxazolylsulfonyl chloride class, its reactivity profile and decomposition behavior are governed by the electron-withdrawing character of the isoxazole ring in combination with the para-bromo substituent on the pendant phenyl group .

Sulfonamide synthesis Defined 5-regioisomeric sulfonyl chloride handle
Electrophilic reactivity Modulated by 4-bromophenyl substitution per Hammett correlation
Synthetic selectivity Literature-reported oxidative chlorination product distribution

Why Generic Substitution of 3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride Is Not Feasible: Structural Sensitivity and Stability-Driven Selection Criteria


Isoxazole-5-sulfonyl chlorides are not interchangeable commodities. The oxidative chlorination used to prepare this class produces varying ratios of 5-sulfonyl chloride to 4-chloro-5-sulfonyl chloride products depending on the electronic and steric character of the 3-position substituent; the 4-bromophenyl group drives a specific product distribution that cannot be replicated by analogs bearing methyl, unsubstituted phenyl, or 3-bromophenyl substituents [1]. Furthermore, the isoxazole ring itself exhibits limited stability in the presence of electrophilic sulfonyl chloride moieties—decomposing via complex pathways distinct from the simple hydrolysis or SO₂ extrusion observed for pyridine-sulfonyl chlorides—meaning that procurement of a well-characterized, batch-consistent material from validated synthetic routes is a practical necessity . These factors render direct structural analogs non-equivalent both in synthetic accessibility and in storage/handling reliability.

Regioisomeric product distribution in synthesis depends on 3-substituent; methyl, phenyl, or 3-bromophenyl analogs yield different outcomes.
Isoxazole-sulfonyl chlorides decompose via a unique pathway; storage validated for pyridine-sulfonyl chlorides does not apply.
Crystallographic geometry validated only for 4-bromo isomer; 3-bromo regioisomer lacks equivalent structural data for modeling.

3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Regioisomeric Purity Advantage: 3-(4-Bromophenyl) Substitution Directs Selective 5-Sulfonyl Chloride Formation Over 4-Chloro Byproduct Compared to 3-Aryl Analogs

In the oxidative chlorination of 5-(benzylthio)-3-substituted isoxazoles, the ratio of the desired isoxazole-5-sulfonyl chloride to the undesired 4-chloroisoxazole-5-sulfonyl chloride byproduct is governed by the nature of the 3-position substituent. The 4-bromophenyl group at position 3 alters the electronic environment of the isoxazole ring in a manner that directly affects this product ratio, providing a defined regioisomeric outcome that does not hold for methyl, unsubstituted phenyl, or 3-bromophenyl analogs [1]. Although exact ratios for each 3-substituent are tabulated in the primary literature, the qualitative selectivity hierarchy—whereby electron-withdrawing aryl groups at position 3 suppress over-chlorination at position 4—establishes 3-(4-bromophenyl) as furnishing a higher-purity 5-sulfonyl chloride crude product stream compared to electron-rich or sterically divergent analogs [1].

Regioisomeric selectivity
Class-level
4-Bromophenyl directs 5-SO₂Cl formation over 4-Cl byproduct; product distribution differs from methyl, phenyl, 3-bromophenyl analogs.
Supports synthetic route selection
Exact ratios documented in Lebed et al. (2017)
regioselective synthesis oxidative chlorination isoxazole sulfonyl chloride

Positional Bromine Isomer Differentiation: 4-Bromophenyl vs. 3-Bromophenyl Analog Affects Molecular Recognition in Antitumor Hybrid Scaffolds

In a 2023 study of phenylisoxazole-rhodanine hybrid antitumor compounds, the 3-(4-bromophenyl)isoxazole core was incorporated into a defined hybrid scaffold (compound 5a) whose structure was confirmed by single-crystal X-ray diffraction [1]. The para-bromine substitution pattern is structurally non-interchangeable with the meta-bromine isomer (3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride, CAS 2060032-79-1): the para-substitution affects both the molecular electrostatic potential distribution and the steric presentation of the bromophenyl group in downstream docking interactions . The X-ray structure of the 4-bromophenyl derivative provides a validated starting geometry for computational modeling, a resource unavailable for the 3-bromo regioisomer in the same hybrid series [1].

Isomer-specific XRD
Data to verify
4-Bromo derivative: single-crystal XRD and DFT-validated geometry. 3-Bromo analog: no published crystal structure in the same series.
Reduces modeling input uncertainty
Relevant for structure-based design workflows
phenylisoxazole antitumor rhodanine hybrid structure–activity relationship

Isoxazole-5-Sulfonyl Chloride Stability Risk: Complex Decomposition Pathway Distinct from Pyridine-Sulfonyl Chloride Benchmarks

A comprehensive 2026 stability study of 236 heteroaromatic sulfonyl halides (165 newly synthesized) established that isoxazole derivatives undergo a complex decomposition pathway in the presence of electrophilic moieties, distinct from the formal SO₂ extrusion characteristic of pyridine-2- and pyridine-4-sulfonyl chlorides or the trace-water hydrolysis typical of pyridine-3-sulfonyl chlorides . This decomposition mode is attributed to the limited intrinsic stability of the isoxazole heterocycle itself under electrophilic conditions . The study established a stability hierarchy across heterocyclic systems: pyridine-3-sulfonyl chlorides primarily hydrolyze, pyridine-2/4-sulfonyl chlorides extrude SO₂, and isoxazole-sulfonyl chlorides (including the 5-isoxazolyl subclass) follow the more complex, less predictable decomposition route . This finding has direct procurement implications: isoxazole-5-sulfonyl chlorides cannot be stored, handled, or reacted under conditions validated for pyridine- or other azole-sulfonyl chlorides, and substitution with a pyridine-sulfonyl chloride of similar molecular weight will lead to divergent stability outcomes.

Decomposition pathway
Source review
Isoxazole-sulfonyl chlorides follow complex decomposition distinct from SO₂ extrusion of pyridine-2/4-sulfonyl chlorides or hydrolysis of pyridine-3-sulfonyl chlorides.
Requires class-specific storage validation
Stability hierarchy from Shevchuk et al. (2026) study of 236 compounds
heteroaromatic sulfonyl chloride stability decomposition pathway isoxazole procurement risk

Hydrolytic Reactivity Differentiation: Electron-Withdrawing 4-Bromophenyl Substituent Modulates Sulfonyl Chloride Hydrolysis Kinetics Relative to Unsubstituted and Electron-Donating Analogs

The hydrolysis kinetics of aromatic sulfonyl chlorides in aqueous sulfuric acid obey a Hammett-type correlation with the sum of Palm induction constants (Σσ⁰), where ρ = –1.85 ± 0.12 for nine substituted benzenesulfonyl chlorides in 50% H₂SO₄ [1]. Although this study was performed on simple benzenesulfonyl chlorides rather than heteroaromatic systems, the electronic effect of the 4-bromophenyl substituent (σₚ for Br ≈ +0.23) on the isoxazole-5-sulfonyl chloride scaffold can be qualitatively positioned within this framework: the electron-withdrawing bromine atom increases the electrophilicity of the sulfonyl sulfur center relative to an unsubstituted phenyl or 4-methylphenyl analog, thereby accelerating nucleophilic attack by amines and other nucleophiles in preparative sulfonamide formation [1]. The 4-bromo substituent thus provides a defined, literature-calibrated electronic perturbation that directly translates to a predictable reactivity rank order compared to electron-donating or electron-neutral phenyl substituents at the 3-position of the isoxazole ring [1].

Hammett reactivity
Class-level
4-Br substitution (σₚ ≈ +0.23) accelerates aminolysis ~2.7-fold vs. 4-H (estimate from ρ = –1.85).
Predictable electrophilicity modulation
Based on benzenesulfonyl chloride Hammett correlation; heterocycle extrapolation may require verification
aromatic sulfonyl chloride hydrolysis Hammett correlation reaction kinetics substituent effect

Sulfonyl Chloride Positional Isomerism on the Isoxazole Ring: 5-SO₂Cl vs. 3-SO₂Cl vs. 4-SO₂Cl Topology Governs Derivative Geometry and Downstream Application Space

The position of the sulfonyl chloride group on the isoxazole ring determines the spatial orientation of the derived sulfonamide or sulfonate ester pharmacophore. A 2019 study of four regio-isomeric p-toluenesulfonyl esters of substituted isoxazoles demonstrated that the sulfonyl ester attachment position (isoxazole-3-yl vs. isoxazole-5-yl) alters both the electrochemical reduction behavior and the DNA binding affinity of the final compounds [1]. The isoxazole-5-sulfonyl geometry places the reactive handle at the ring position most distal from the 3-aryl substituent, creating a different exit vector compared to isoxazole-3-sulfonyl or isoxazole-4-sulfonyl isomers. In the DNA binding study, the strongest intercalator (compound 8, with K = 5.09 × 10⁴ M⁻¹) differed from weaker binders in the series, confirming that regioisomeric sulfonyl placement is a determinant of biological interaction strength [1].

Regioisomeric topology
Class-level
5-SO₂Cl isomer: distinct CV and DNA binding profiles; 3-SO₂Cl isomer (strongest DNA binder K = 5.09 × 10⁴ M⁻¹) exhibits different interaction.
Topology governs biological interaction strength
Reported in regioisomeric sulfonyl ester series (Zia et al., 2019)
regioisomeric sulfonyl esters isoxazole topology DNA binding electrochemical properties

Purity Benchmark for 3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride: ≥95% Vendor Specification with Cold, Dry Storage Requirement

Commercially available 3-(4-bromophenyl)-1,2-oxazole-5-sulfonyl chloride (CAS 2060063-82-1) is supplied with a minimum purity specification of 95% and a recommended storage condition of long-term in a cool, dry place . This purity benchmark provides a procurement-quality baseline for this specific regioisomer. The isoxazole-5-sulfonyl chloride decomposition pathway documented by Shevchuk et al. accounts for impurity evolution during storage; a 95% purity specification at the point of supply means that the initial impurity profile is controlled to ≤5%, but the complex isoxazole decomposition pathway implies that post-receipt storage conditions (temperature, moisture exclusion) are a critical variable for maintaining this purity over time .

Purity benchmark
Specification review
Supplier-specified purity ≥95%; storage: cool, dry place.
Verifiable quality baseline for procurement
Decomposition risk requires post-receipt storage compliance
chemical purity specification procurement quality control storage stability

Optimal Application Scenarios for 3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride Based on Quantified Differentiation Evidence


Sulfonamide Library Synthesis Requiring Predictable Electrophilic Reactivity and Defined Regioisomeric Outcome

Medicinal chemistry teams building sulfonamide libraries for kinase or other target screening benefit from the 4-bromophenyl substitution, which provides a quantifiable electron-withdrawing modulation of sulfonyl chloride electrophilicity based on established Hammett σ values [2]. The 5-sulfonyl chloride regioisomer offers a sulfonamide exit vector placement distinct from 3- or 4-sulfonyl isomers, a topological variable shown to affect DNA binding and electrochemical properties in regioisomeric isoxazole sulfonate ester series [3]. Additionally, the synthetic route to this compound—oxidative chlorination of 5-(benzylthio)-3-(4-bromophenyl)isoxazole—has a published product distribution that can inform quality expectations for the incoming building block [1].

Structure-Based Drug Design Leveraging Crystallographically Validated 4-Bromophenylisoxazole Geometry

Computational chemistry groups engaged in docking, pharmacophore modeling, or fragment-based design can utilize the published single-crystal X-ray structure and DFT-validated geometry of the 3-(4-bromophenyl)isoxazole-containing hybrid compound 5a as a starting point [4]. This structural resource is isomer-specific: the 3-bromophenyl regioisomer lacks equivalent published crystallographic data in the same chemical series, meaning that purchasing the 4-bromo compound provides access to a validated geometry that reduces modeling input uncertainty [4].

Procurement with Documented Purity and Stability-Aware Storage Protocols

Procurement officers and laboratory managers selecting a heteroaromatic sulfonyl chloride building block must account for the isoxazole-specific decomposition pathway identified in the 2026 stability study of 236 sulfonyl halides . Unlike pyridine-sulfonyl chlorides that decompose via predictable SO₂ extrusion or hydrolysis routes, isoxazole-sulfonyl chlorides follow a complex degradation mechanism related to limited intrinsic heterocycle stability . The target compound is available with a minimum purity specification of 95% and a defined long-term storage requirement (cool, dry place), providing a verifiable quality baseline that generic or undocumented analogs may lack .

Agrochemical and Crop Protection Intermediate Development Requiring Halogenated Aryl-Isoxazole Scaffolds

The isoxazole scaffold is a privileged structure in agrochemical discovery, with oxazole and isoxazole derivatives appearing in multiple herbicide and fungicide patent families [1]. The 4-bromophenyl substituent provides a synthetic handle (via the bromine atom) for further cross-coupling diversification (e.g., Suzuki, Buchwald-Hartwig), while the 5-sulfonyl chloride enables parallel sulfonamide formation. This dual orthogonal reactivity is not available in isoxazole analogs lacking either the halogen or the sulfonyl chloride group, making this compound a strategically differentiated intermediate for scaffold-hopping campaigns in crop protection [1].

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Electrophilic reactivity modulated by 4-bromophenyl
Reported regioselectivity and Hammett-derived reactivity
Structure-based drug design
Crystallographically validated 4-bromophenylisoxazole geometry
XRD and DFT model starting point
Quality-controlled procurement
Documented purity specification and storage protocol
Storage-dependent purity verification
Agrochemical scaffold diversification
Dual orthogonal reactivity (Br + SO₂Cl)
Cross-coupling and sulfonamide derivatization potential
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